4-Methyloxan-3-one 4-Methyloxan-3-one
Brand Name: Vulcanchem
CAS No.: 60467-47-2
VCID: VC8417512
InChI: InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h5H,2-4H2,1H3
SMILES: CC1CCOCC1=O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

4-Methyloxan-3-one

CAS No.: 60467-47-2

Cat. No.: VC8417512

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

4-Methyloxan-3-one - 60467-47-2

Specification

CAS No. 60467-47-2
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 4-methyloxan-3-one
Standard InChI InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h5H,2-4H2,1H3
Standard InChI Key GFWHGAFJBLCUAE-UHFFFAOYSA-N
SMILES CC1CCOCC1=O
Canonical SMILES CC1CCOCC1=O

Introduction

Nomenclature and Structural Clarification

Oxane derivatives, such as tetrahydropyran-3-one, are cyclic ethers with ketone groups. If "4-methyloxan-3-one" refers to a cyclic structure, its synthesis and reactivity would differ markedly from linear analogs like 4-methylhexan-3-one. For instance, cyclic ketones often exhibit unique stereoelectronic effects that influence their physical properties and reaction pathways .

Physical and Chemical Properties of Analogous Compounds

4-Methylhexan-3-One: A Linear Ketone

Data from Chemsrc (CAS 17042-16-9) provides the following properties for 4-methylhexan-3-one :

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.185 g/mol
Density0.806 g/cm³
Boiling Point134.5°C at 760 mmHg
Flash Point31°C
Vapor Pressure8.07 mmHg at 25°C
Refractive Index1.401

This compound’s relatively low boiling point and high vapor pressure indicate weak intermolecular forces, consistent with its nonpolar hydrocarbon backbone . The flash point of 31°C classifies it as a flammable liquid, necessitating careful handling in industrial settings .

4-Methylhexan-3-Ol: A Secondary Alcohol

The alcohol counterpart, 4-methylhexan-3-ol (CAS 615-29-2), has a molecular weight of 116.20 g/mol and a density of 0.806 g/cm³. Its synthesis typically involves the reduction of 4-methylhexan-3-one using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Oxidation of this alcohol regenerates the ketone, demonstrating a reversible redox relationship between these compounds.

Synthetic Pathways and Reaction Mechanisms

Oxidation and Reduction Dynamics

The interconversion between 4-methylhexan-3-one and 4-methylhexan-3-ol illustrates fundamental principles in organic redox chemistry. For example:

4-Methylhexan-3-olH2CrO4Oxidation4-Methylhexan-3-one[2][4]\text{4-Methylhexan-3-ol} \xrightarrow[\text{H}_2\text{CrO}_4]{\text{Oxidation}} \text{4-Methylhexan-3-one} \quad[2][4] 4-Methylhexan-3-oneLiAlH4Reduction4-Methylhexan-3-ol[2][4]\text{4-Methylhexan-3-one} \xrightarrow[\text{LiAlH}_4]{\text{Reduction}} \text{4-Methylhexan-3-ol} \quad[2][4]

These reactions highlight the versatility of ketones and alcohols in synthetic organic chemistry, enabling the tailored production of derivatives for industrial applications.

Industrial Production Techniques

Large-scale synthesis of 4-methylhexan-3-one often employs catalytic dehydrogenation of 4-methylhexanol over metal catalysts like copper or zinc oxide. This method favors high yields and purity, critical for pharmaceutical and fragrance industries where ketones serve as key intermediates .

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